

An In-Depth Technical Guide to 1-Allyl-1H-pyrrole-2-carbaldehyde

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Compound of Interest

Compound Name: 1-Allyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B177418

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CAS Number: 101001-68-7

This technical guide provides a comprehensive overview of **1-Allyl-1H-pyrrole-2-carbaldehyde**, a versatile heterocyclic compound with significant potential in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential biological applications.

Chemical and Physical Properties

1-Allyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative characterized by an allyl group at the 1-position and a formyl group at the 2-position of the pyrrole ring.^[1] This substitution pattern imparts unique reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities.

Property	Value	Reference
CAS Number	101001-68-7	[2]
Molecular Formula	C ₈ H ₉ NO	[2]
Molecular Weight	135.16 g/mol	[2]
IUPAC Name	1-(prop-2-en-1-yl)-1H-pyrrole-2-carbaldehyde	
Appearance	Not specified in available literature	
Solubility	Not specified in available literature	
Boiling Point	Not specified in available literature	
Melting Point	Not specified in available literature	

Synthesis of 1-Allyl-1H-pyrrole-2-carbaldehyde

The synthesis of **1-Allyl-1H-pyrrole-2-carbaldehyde** can be achieved through a two-step process involving the N-alkylation of pyrrole followed by formylation. A common and effective method for the formylation step is the Vilsmeier-Haack reaction.[1][3][4]

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Allylpyrrole

This protocol describes the synthesis of **1-Allyl-1H-pyrrole-2-carbaldehyde** from 1-allylpyrrole using the Vilsmeier-Haack reaction.

Materials:

- 1-Allylpyrrole
- N,N-Dimethylformamide (DMF)

- Phosphorus oxychloride (POCl_3)
- Dichloromethane (CH_2Cl_2) (anhydrous)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Ice bath
- Standard laboratory glassware for organic synthesis

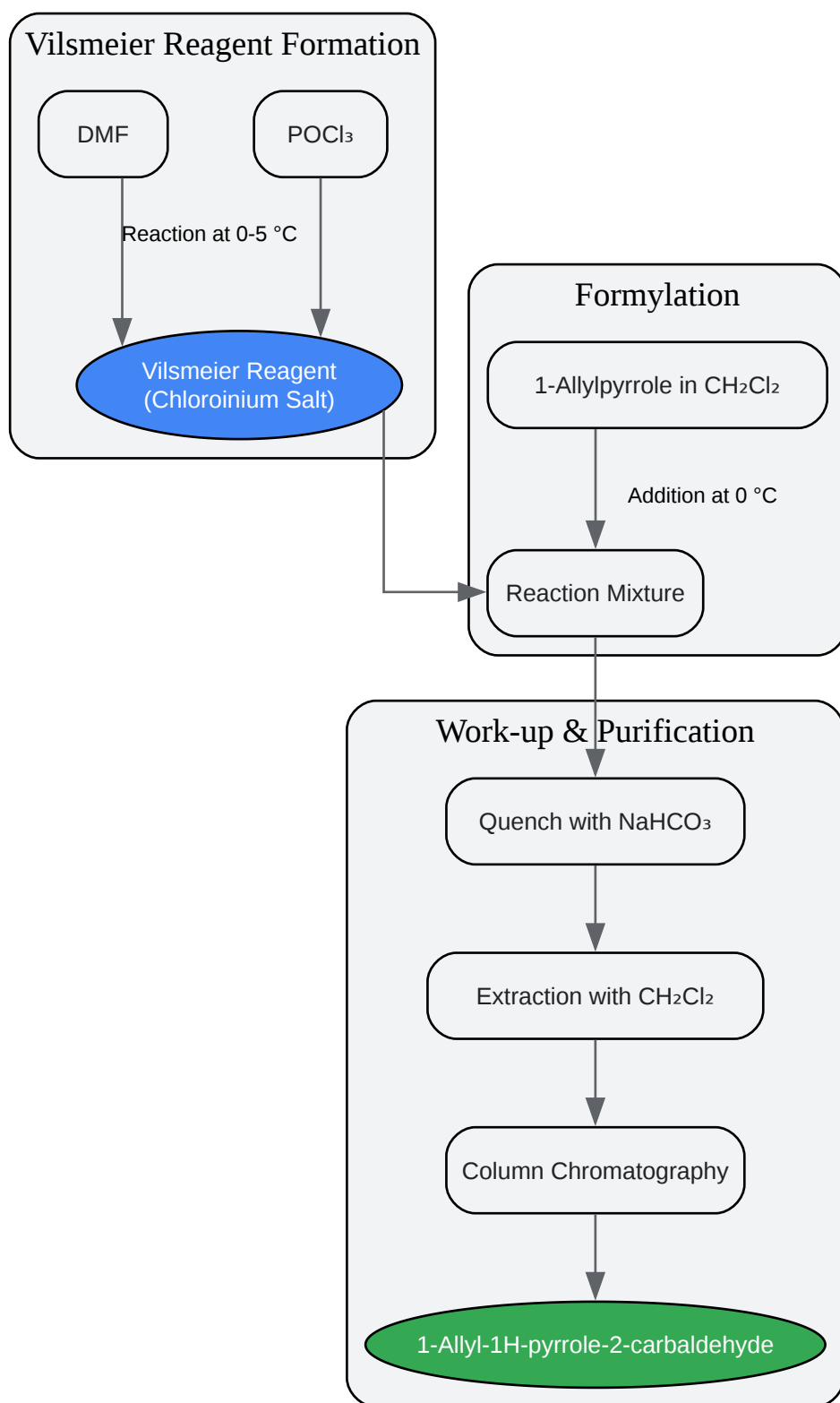
Procedure:

- **Formation of the Vilsmeier Reagent:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C. To the cooled and stirred DMF, add phosphorus oxychloride (POCl_3) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).^[3]
- **Formylation Reaction:** Dissolve 1-allylpyrrole in anhydrous dichloromethane (CH_2Cl_2). Add the 1-allylpyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion of the reaction (as indicated by TLC), cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3) until the evolution of gas ceases. Separate the organic layer.
- **Extraction and Purification:** Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic extracts and wash with saturated sodium chloride solution (brine). Dry

the combined organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to obtain the crude product.

- Purification: Purify the crude **1-Allyl-1H-pyrrole-2-carbaldehyde** by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

Logical Workflow for Vilsmeier-Haack Synthesis:



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Workflow for the synthesis of **1-Allyl-1H-pyrrole-2-carbaldehyde**.

Spectroscopic Data

While a consolidated public database with the complete spectroscopic data for **1-Allyl-1H-pyrrole-2-carbaldehyde** is not readily available, the expected spectral characteristics can be inferred from the analysis of similar pyrrole-2-carbaldehyde derivatives.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Expected ^1H NMR Spectral Data: The proton NMR spectrum is expected to show characteristic signals for the allyl group protons (vinyl and methylene), the pyrrole ring protons, and the aldehyde proton. The chemical shifts will be influenced by the electron-withdrawing nature of the formyl group.

Expected ^{13}C NMR Spectral Data: The carbon NMR spectrum will display signals corresponding to the carbons of the allyl group, the pyrrole ring, and the carbonyl carbon of the aldehyde group.

Expected IR Spectral Data: The infrared spectrum should exhibit a strong absorption band characteristic of the C=O stretching vibration of the aldehyde group, typically in the region of 1660-1700 cm^{-1} .

Expected Mass Spectrometry Data: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (135.16 g/mol).

Potential Biological Activities and Applications in Drug Development

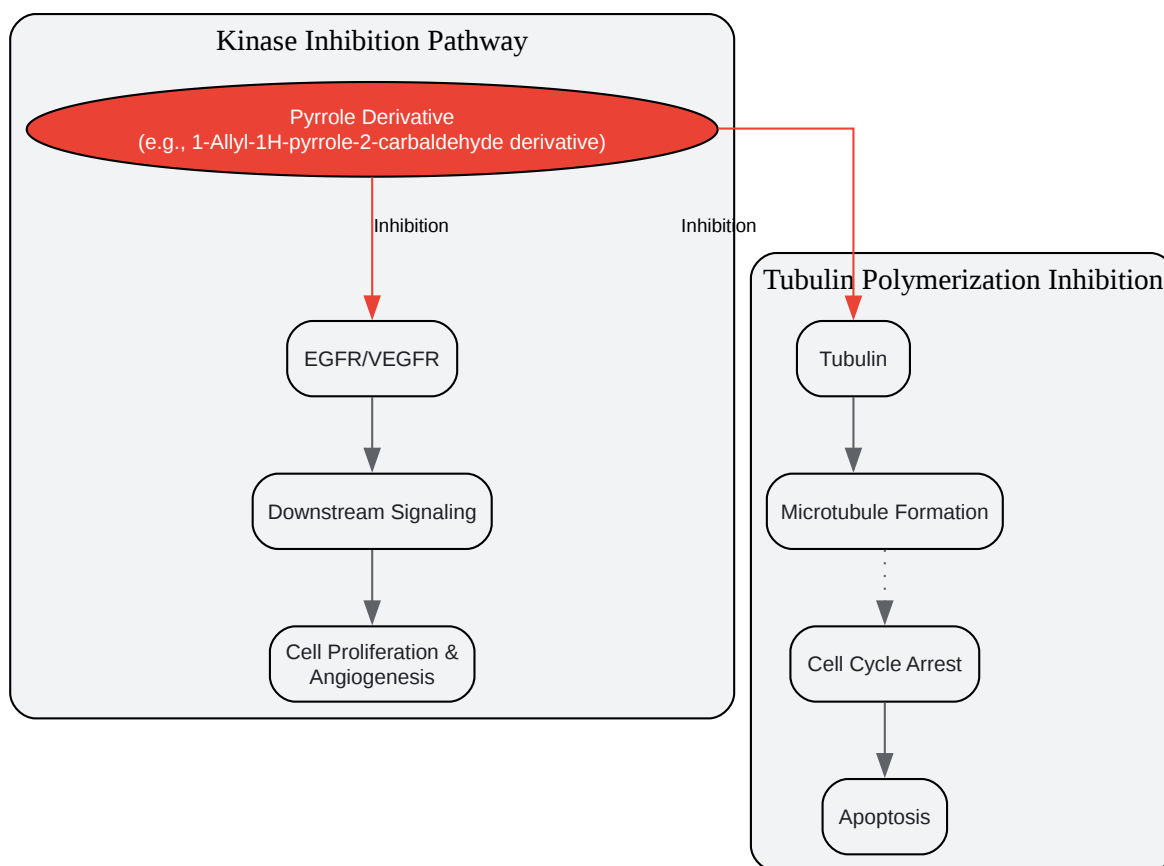
The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[\[8\]](#)[\[9\]](#)[\[10\]](#) Derivatives of pyrrole have demonstrated antibacterial, antifungal, and anticancer properties.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

While specific biological data for **1-Allyl-1H-pyrrole-2-carbaldehyde** is limited in the public domain, its structural features suggest potential for further investigation as a lead compound in drug discovery. The presence of the reactive aldehyde and the allyl group allows for diverse chemical modifications to generate libraries of derivatives for biological screening.[\[1\]](#)[\[16\]](#)

Anticancer Potential

Several studies have highlighted the anticancer potential of pyrrole derivatives. Some have been shown to act as inhibitors of tubulin polymerization and to interfere with critical signaling pathways in cancer, such as the Hedgehog signaling pathway.[12] Other pyrrole derivatives have been investigated as inhibitors of protein kinases like EGFR and VEGFR.[13] The general mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.[17]

Potential Signaling Pathway Involvement in Cancer:



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Potential anticancer mechanisms of pyrrole derivatives.

Antimicrobial Potential

Pyrrole derivatives have also been explored for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[9][15][18] The mechanism of action can vary, with some compounds targeting bacterial DNA gyrase.[18]

Experimental Protocol for Antimicrobial Activity Screening (General):

- **Bacterial Strains:** Obtain and culture relevant bacterial strains (e.g., *Staphylococcus aureus*, *Bacillus cereus* for Gram-positive and *Escherichia coli*, *Pseudomonas aeruginosa* for Gram-negative).
- **Preparation of Test Compound:** Prepare stock solutions of **1-Allyl-1H-pyrrole-2-carbaldehyde** and its derivatives in a suitable solvent (e.g., DMSO).
- **Disk Diffusion Assay:** Impregnate sterile paper discs with known concentrations of the test compounds. Place the discs on agar plates previously inoculated with the bacterial strains. Incubate the plates under appropriate conditions. Measure the diameter of the zone of inhibition around each disc.[18]
- **Determination of Minimum Inhibitory Concentration (MIC):** Perform serial dilutions of the test compounds in a liquid growth medium in microtiter plates. Inoculate each well with a standardized bacterial suspension. Incubate the plates and determine the lowest concentration of the compound that visibly inhibits bacterial growth.

Conclusion

1-Allyl-1H-pyrrole-2-carbaldehyde is a valuable synthetic intermediate with promising potential for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting point for the generation of diverse chemical libraries. Further research into its specific biological activities and mechanisms of action is warranted to fully explore its potential in drug discovery and development.

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